3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,2,4-triazole ring structure have been reported to inhibit the activity ofcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
The inhibition of cytochrome P450 enzymes can affect various biochemical pathways. For instance, it can disrupt the metabolic clearance of certain drugs, leading to increased drug concentrations and potential toxicity. It can also affect the synthesis of cholesterol and other lipids, potentially impacting lipid homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. In the case of cytochrome P450 inhibition, one potential effect could be altered drug metabolism, which could impact the efficacy and safety of co-administered drugs .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, factors such as pH can affect a drug’s solubility and stability, while factors like temperature can impact its shelf life. Additionally, individual factors such as a patient’s age, genetics, diet, and co-administered drugs can influence how a drug is metabolized and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the triazolopyridazine core and subsequent functionalization to introduce the pyridinyl and benzamide groups.
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and pyridine carboxylic acids, which undergo cyclization in the presence of catalysts such as acetic acid or sulfuric acid.
Functionalization: The introduction of the pyridinyl and benzamide groups is achieved through nucleophilic substitution reactions. Reagents such as pyridine-4-boronic acid and 3,4-dimethylbenzoyl chloride are used in the presence of palladium catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogenated compounds and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenated compounds, strong bases such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound shares structural similarities with 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, particularly in the presence of pyridine rings and amide functionalities.
1,2,4-Triazolo[3,4-b]thiadiazine Derivatives: These compounds also contain the triazolo ring system and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-3-4-20(15-17(16)2)25(32)27-21-7-5-18(6-8-21)22-9-10-23-28-29-24(31(23)30-22)19-11-13-26-14-12-19/h3-15H,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLVUAXCAIOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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